molecular formula C5H11NO2 B8230180 1-(Aminomethyl)cyclobutane-1,3-diol

1-(Aminomethyl)cyclobutane-1,3-diol

Cat. No.: B8230180
M. Wt: 117.15 g/mol
InChI Key: AYECOYSQBRMCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)cyclobutane-1,3-diol is a chemical compound characterized by the presence of an aminomethyl group and two hydroxyl groups attached to a cyclobutane ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclobutane derivatives, the introduction of aminomethyl and hydroxyl groups can be achieved through a series of substitution and addition reactions. Typical reagents used in these processes include amines, alcohols, and catalysts that facilitate the formation of the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonates under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclobutanedione derivatives, while reduction of the aminomethyl group can produce cyclobutylamines.

Scientific Research Applications

1-(Aminomethyl)cyclobutane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its therapeutic potential, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)cyclobutane-1,3-diol exerts its effects is largely dependent on its interaction with molecular targets. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

    1-(Hydroxymethyl)cyclobutane-1,3-diol: Lacks the aminomethyl group, resulting in different reactivity and applications.

    Cyclobutane-1,3-diol: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.

    1-(Aminomethyl)cyclopentane-1,3-diol: Similar structure but with a five-membered ring, leading to different chemical and physical properties.

Uniqueness: 1-(Aminomethyl)cyclobutane-1,3-diol is unique due to its combination of aminomethyl and hydroxyl groups on a cyclobutane ring, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-5(8)1-4(7)2-5/h4,7-8H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYECOYSQBRMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.